2,4-Dichloro-5-nitrobenzoic acid

Antitubercular drug discovery Quinolone synthesis Mycobacterium tuberculosis

For medicinal chemistry groups developing antitubercular or antitumor candidates, the 2,4-dichloro-5-nitro substitution pattern is mechanistically irreplaceable - the 3-nitro isomer and non-nitrated precursor cannot enter the same synthetic pathways. Procure CAS 19861-62-2 at 98% purity with full QC documentation (NMR, HPLC, GC) to ensure regioselective S_NAr transformations and reproducible biological assay results. • Exclusive gateway to 6-nitroquinolone-3-carboxylic acid antitubercular scaffold - lead compound achieved MIC 0.08 µM vs drug-sensitive M. tuberculosis and 2.78-4.15 log₁₀ bacterial load reduction in mouse lung/spleen. • Required for regioselective Ullmann coupling with 3,5-dimethoxyaniline to form the acridone antitumor core - lead derivative exhibited cytotoxicity superior to etoposide against LoVo colon adenocarcinoma. • pKa 2.13 ± 0.12 enables predictable aqueous workup and extraction protocols without re-optimization of pH conditions.

Molecular Formula C7H3Cl2NO4
Molecular Weight 236.01 g/mol
CAS No. 19861-62-2
Cat. No. B034016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-nitrobenzoic acid
CAS19861-62-2
Synonyms2,4-Dichloro-5-nitrobenzoic acid
Molecular FormulaC7H3Cl2NO4
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)O
InChIInChI=1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeyTXZVRLLCMSPNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-nitrobenzoic Acid (CAS 19861-62-2): A Dual-Halogenated Nitrobenzoic Acid Building Block for Quinolone and Acridone Pharmaceutical Intermediates


2,4-Dichloro-5-nitrobenzoic acid (CAS 19861-62-2) is a trisubstituted benzoic acid derivative belonging to the class of halogenated nitroaromatic carboxylic acids. It serves as a critical synthetic intermediate in medicinal chemistry, most notably as the progenitor building block for 6-nitroquinolone-3-carboxylic acid antimycobacterial agents and modified acridone antitumor compounds. Its molecular structure features two electron-withdrawing chlorine atoms at positions 2 and 4, a nitro group at position 5, and a carboxylic acid functionality, giving it a molecular weight of 236.01 g/mol (C₇H₃Cl₂NO₄) and a predicted pKa of 2.13 ± 0.12 . The compound is a pale yellow to off-white crystalline solid with a melting point of 161–163 °C and a computed XLogP3 of 2.38 [1]. It is commercially available at 98% purity with full analytical documentation including NMR, HPLC, and GC quality control .

Why 2,4-Dichloro-5-nitrobenzoic Acid Cannot Be Replaced by Generic Nitrobenzoic Acid Analogs in Pharmaceutical Intermediate Synthesis


Superficially similar nitrobenzoic acid derivatives cannot serve as drop-in replacements for 2,4-dichloro-5-nitrobenzoic acid because the specific substitution pattern—chlorine atoms at positions 2 and 4 combined with a nitro group at position 5—creates a unique electronic environment that governs regioselectivity in downstream transformations. The 5-nitro group activates the ortho-chlorine (position 4) and para-chlorine (position 2) for nucleophilic aromatic substitution (SNAr) in a manner distinct from the 3-nitro positional isomer (CAS 39053-42-4) . Furthermore, precursor 2,4-dichlorobenzoic acid lacks the nitro group entirely and cannot participate in the nitro-enabled synthetic sequences that lead to quinolone and acridone pharmacophores. The mono-chloro analog 2-chloro-4-nitrobenzoic acid (CAS 99-60-5), while sharing the nitrobenzoic acid scaffold, has only one leaving group and a different pKa (~1.96 vs. ~2.13), altering both its reactivity profile and its suitability in multi-step synthetic routes where dual halogen substitution is mechanistically required [1].

2,4-Dichloro-5-nitrobenzoic Acid: Comparative Evidence for Scientific Selection and Procurement Decision-Making


Synthetic Utility as the Exclusive Gateway Intermediate to 6-Nitroquinolone-3-Carboxylic Acid Antimycobacterial Agents

2,4-Dichloro-5-nitrobenzoic acid is the sole nitrated intermediate in the six-step synthesis of 1,4-dihydro-6-nitro-4-oxo-7-(substituted amino)-quinoline-3-carboxylic acids from 2,4-dichlorobenzoic acid. The nitration of precursor 2,4-dichlorobenzoic acid (1) to yield 2,4-dichloro-5-nitrobenzoic acid (2) installs the essential 6-nitro group required for the quinolone pharmacophore's antimycobacterial activity. Without this nitration step, the downstream quinolone cyclization cannot produce the active 6-nitroquinolone scaffold. The most active final compound in this series, 7-(4-((benzo[d][1,3]dioxol-5-yl)methyl)piperazin-1-yl)-1-cyclopropyl-1,4-dihydro-6-nitro-4-oxoquinoline-3-carboxylic acid (8c), demonstrated an MIC of 0.08 µM against Mycobacterium tuberculosis H37Rv and 0.16 µM against MDR-TB, with in vivo bacterial load reductions of 2.78 and 4.15 log₁₀ in lung and spleen tissues, respectively, at 50 mg/kg [1]. In contrast, the precursor 2,4-dichlorobenzoic acid lacks the nitro group and is chemically incapable of entering this synthetic pathway [1].

Antitubercular drug discovery Quinolone synthesis Mycobacterium tuberculosis

Regioselective Ullmann Coupling Enabled by 5-Nitro Substitution Pattern for Acridone Antitumor Agent Synthesis

In the synthesis of modified quinolone-derived acridone antitumor agents, 2,4-dichloro-5-nitrobenzoic acid undergoes regioselective Ullmann coupling at the 2-chloro position with 3,5-dimethoxyaniline in the presence of cupric acetate, followed by polyphosphoric acid-mediated cyclization at 110 °C to form the acridone core [1]. The 5-nitro substitution pattern is critical: the electron-withdrawing nitro group activates the ortho (4-Cl) and para (2-Cl) positions for nucleophilic attack, and the 2-chloro position is preferentially displaced due to steric and electronic factors. The positional isomer 2,4-dichloro-3-nitrobenzoic acid (CAS 39053-42-4) would produce a different regioisomeric acridone with altered biological activity . The resulting 7-amino-9-acridone derivatives displayed significant cytotoxic activity against HL-60 and P388 leukemia cell lines as well as a panel of human and rodent solid tumor cells. Notably, derivative 25 exhibited higher cytotoxic effects than the clinical comparator etoposide against the LoVo colon adenocarcinoma cell line [1].

Antitumor acridones Ullmann coupling Topoisomerase II inhibitors

X-Ray Powder Diffraction Fingerprint for Polymorph Identification and Crystalline Quality Assurance

2,4-Dichloro-5-nitrobenzoic acid has been definitively characterized by X-ray powder diffraction (XRPD), establishing a reference-quality crystallographic fingerprint for solid-state identity verification. The compound crystallizes in the monoclinic system, space group P2₁/a (14), with refined unit-cell parameters: a = 13.761(2) Å, b = 8.435(1) Å, c = 7.684(1) Å, β = 99.85(1)°, unit-cell volume V = 878.5(1) ų, with four formula units per unit cell (Z = 4) and a calculated density Dx = 1.772 g/cm³ [1]. This crystallographic identity is distinct from that of the positional isomer 2,4-dichloro-3-nitrobenzoic acid, which crystallizes in the monoclinic system but with space group C2 and unit-cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [2]. These distinct XRPD patterns provide unambiguous differentiation between the two isomers in solid form, which is critical for incoming quality control in GMP and research laboratory settings.

Solid-state characterization Polymorph identification X-ray powder diffraction

pKa Differentiation from Non-Nitrated and Mono-Chloro Analogs Governing Ionization State in Reaction Media

The predicted acid dissociation constant (pKa) of 2,4-dichloro-5-nitrobenzoic acid is 2.13 ± 0.12, reflecting the combined electron-withdrawing effects of two chlorine atoms and one nitro group on the benzoic acid core . This represents a ΔpKa of approximately –0.55 log units relative to its non-nitrated precursor 2,4-dichlorobenzoic acid (pKa = 2.68 at 25 °C) , and a ΔpKa of approximately +0.17 log units relative to the mono-chloro analog 2-chloro-4-nitrobenzoic acid (pKa = 1.96 at 25 °C) . The intermediate pKa value of 2,4-dichloro-5-nitrobenzoic acid places its ionization behavior between these two comparators, which has practical consequences for aqueous workup procedures, extraction efficiency, and pH-dependent reactivity in subsequent synthetic steps.

Physicochemical profiling Ionization constant Reaction optimization

Melting Point and Lipophilicity Differentiation from Non-Nitrated and Mono-Chloro Analogs

2,4-Dichloro-5-nitrobenzoic acid exhibits a melting point of 161–163 °C , which is comparable to the range reported for its non-nitrated precursor 2,4-dichlorobenzoic acid (157–164 °C) but substantially higher than the mono-chloro analog 2-chloro-4-nitrobenzoic acid (136–140 °C) . The computed lipophilicity (XLogP3) of the target compound is 2.38 [1], which is approximately 0.44 log units lower than 2,4-dichlorobenzoic acid (log P ~2.82) , reflecting the polarizing effect of the nitro group. This combination—high melting point with moderate lipophilicity—differentiates it from both the non-nitrated precursor (higher log P, similar melting point) and the mono-chloro nitro analog (lower melting point, different halogenation pattern), affecting solubility in organic reaction media and solid-handling characteristics during weighing and transfer.

Thermal analysis Lipophilicity Solid-state properties

Commercial Availability at 98% Purity with Multi-Method Analytical Documentation Versus Generic 95% Supply

2,4-Dichloro-5-nitrobenzoic acid is commercially available at a standard purity of 98% from major suppliers including Bidepharm (Product BD315437) and Sigma-Aldrich/Ambeed, with batch-specific Certificates of Analysis providing NMR, HPLC, and GC verification . This represents a meaningful purity differential compared to the minimum specification of 95% offered by alternative suppliers such as AKSci (Product 6691AD) . Furthermore, the positional isomer 2,4-dichloro-3-nitrobenzoic acid (CAS 39053-42-4) is commonly supplied at a standard purity of 95% rather than 98% . For pharmaceutical intermediate applications where trace impurities can propagate through multi-step syntheses and affect final API purity profiles, the availability of 98% purity material with comprehensive analytical documentation reduces the burden of in-house repurification and impurity profiling.

Quality assurance Analytical documentation Procurement specifications

Optimal Research and Industrial Procurement Scenarios for 2,4-Dichloro-5-nitrobenzoic Acid Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 6-Nitroquinolone-3-Carboxylic Acid Antitubercular Lead Compounds

Research groups engaged in antitubercular drug discovery should procure 2,4-dichloro-5-nitrobenzoic acid (CAS 19861-62-2) as the exclusive gateway intermediate for constructing the 6-nitroquinolone-3-carboxylic acid scaffold. The six-step synthetic route published by Senthilkumar et al. (Eur J Med Chem, 2009) requires this specific nitrated intermediate; the non-nitrated precursor 2,4-dichlorobenzoic acid cannot enter this pathway [1]. The most active derivative in this series achieved an MIC of 0.08 µM against drug-sensitive M. tuberculosis and 0.16 µM against MDR-TB, with in vivo efficacy confirmed by 2.78–4.15 log₁₀ bacterial load reduction in mouse lung and spleen [1]. Procurement at 98% purity with full QC documentation is recommended to minimize impurity carry-through in multi-step synthesis and ensure reproducibility of biological assay results.

Medicinal Chemistry: Synthesis of Acridone-Based Topoisomerase II Inhibitors for Oncology Research

Laboratories synthesizing acridone antitumor agents based on the Tabarrini et al. (J Med Chem, 1999) lead series must use 2,4-dichloro-5-nitrobenzoic acid, as the 5-nitro substitution pattern is essential for the regioselective Ullmann coupling with 3,5-dimethoxyaniline that forms the diphenylamine carboxylic acid precursor to the acridone core [1]. Substitution with the 3-nitro positional isomer (CAS 39053-42-4) would yield a different regioisomer with unknown SAR. The published lead derivative 25 exhibited cytotoxicity superior to etoposide against the LoVo colon adenocarcinoma cell line [1]. Researchers initiating SAR exploration around this chemotype should specify 2,4-dichloro-5-nitrobenzoic acid by CAS number to avoid inadvertent procurement of the 3-nitro isomer.

Solid-State Characterization: Polymorph Identification and Crystalline Purity Verification by XRPD

Quality control laboratories and solid-state chemistry groups can utilize the published XRPD reference data (Powder Diffraction, 2013) to verify the crystalline identity and phase purity of incoming 2,4-dichloro-5-nitrobenzoic acid [1]. The compound's monoclinic P2₁/a space group with unit-cell parameters a = 13.761(2) Å, b = 8.435(1) Å, c = 7.684(1) Å, β = 99.85(1)°, and calculated density Dx = 1.772 g/cm³ provides a definitive fingerprint that distinguishes it from the positional isomer 2,4-dichloro-3-nitrobenzoic acid (monoclinic C2) [1][2]. This is particularly relevant for pharmaceutical intermediate suppliers and GMP facilities where polymorphic identity can affect downstream processing and regulatory filing consistency.

Process Chemistry: Reaction Optimization Based on pKa-Guided Ionization Control

Process development chemists should account for the distinct pKa of 2,4-dichloro-5-nitrobenzoic acid (2.13 ± 0.12) when designing aqueous workup, extraction, and pH-controlled reaction steps [1]. Compared to its non-nitrated precursor 2,4-dichlorobenzoic acid (pKa 2.68), the target compound is approximately 3.5-fold more acidic (ΔpKa = –0.55), meaning it will be predominantly ionized at a lower pH range [2]. This has practical implications for liquid–liquid extraction efficiency: at pH 3.0, approximately 88% of 2,4-dichloro-5-nitrobenzoic acid is deprotonated versus approximately 68% of 2,4-dichlorobenzoic acid. Procurement of the correct nitrated intermediate ensures that established extraction and isolation protocols perform as designed without requiring re-optimization of pH conditions.

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